
Formaldehyde (13C)
Vue d'ensemble
Description
Formaldehyde (¹³C) is a carbon-13 isotopically labeled derivative of formaldehyde (HCHO), where the carbon atom is replaced by the stable ¹³C isotope. This labeling enables precise tracking of formaldehyde’s reactivity and metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy. Its primary applications include elucidating reaction mechanisms in polymer chemistry (e.g., gelatin hardening ) and studying metabolic incorporation in biological systems . The ¹³C isotope provides distinct NMR signals, allowing researchers to differentiate formaldehyde-derived products from background carbon signals, making it indispensable for kinetic and structural studies.
Méthodes De Préparation
Parameter | Value |
---|---|
Isotopic Purity | ≥99% 13C |
Concentration | 20% w/w (±1%) in H2O |
Stabilizer | 10% Methanol |
pH | 2.5–3.5 (adjusted with H2SO4) |
This commercial product is widely used in protein methylation studies, where reductive alkylation of lysine residues requires high isotopic enrichment .
Laboratory-Scale Synthesis from Methyl Iodide
Nucleophilic Displacement Method
A patented method (US20090317880A1) enables the synthesis of 13C-formaldehyde from methyl iodide-13C with minimal isotopic dilution :
Reaction Mechanism
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Nucleophilic Attack : Oxygen nucleophiles (e.g., hydroxide, alkoxides) displace iodide from methyl iodide-13C:
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Elimination : The intermediate undergoes β-hydride elimination:
Optimized Protocol
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Reagents : Methyl iodide-13C (1 mmol), tetrabutylammonium hydroxide (1.2 eq), DMSO (5 mL)
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Conditions : 60°C, N2 atmosphere, 2 h
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Yield : 85–92% (quantified by 13C NMR)
Advantages :
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Avoids isotopic dilution common in traditional H2CO3 decomposition routes.
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Scalable from 0.1 mmol to 10 mol batches.
Reductive Alkylation Applications
Protein Methylation with Formaldehyde-13C
The protocol by Walter et al. (2006), adapted for 13C labeling, involves:
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Protein Preparation : Target protein (1 mg/mL) in 50 mM HEPES, pH 7.5.
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Methylation :
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Purification : Gel filtration using Tris buffer to quench residual formaldehyde.
Outcome :
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100% dimethylation of surface lysines confirmed by mass spectrometry.
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Enables unambiguous assignment of methyl groups in 13C-HSQC NMR spectra .
Analytical Characterization
Quantitative 13C NMR Spectroscopy
Studies on resol phenol-formaldehyde resins demonstrate the utility of 13C NMR for assessing:
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Formaldehyde Incorporation : Ratio of methylene bridges (53–58 ppm) to aromatic carbons (111–137 ppm) .
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Degree of Polymerization : Integration of hemiacetal signals (91 ppm) versus monomeric formaldehyde (94 ppm) .
Example Spectrum Parameters :
Nucleus | Frequency | Pulse Width | Acquisition Time |
---|---|---|---|
13C | 125 MHz | 8.5 μs | 1.3 s |
Relaxation Agent | 0.01M Cr(acac)3 | Temperature | 25°C |
Challenges and Mitigation Strategies
Isotopic Dilution
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Cause : Trace 12C contaminants in starting materials (e.g., methanol-13C with 1% 12C reduces final purity to 97%).
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Solution : Use ultra-high-purity (>99.9%) 13C precursors and anhydrous solvents .
Paraformaldehyde Formation
Emerging Applications
PET Radiopharmaceuticals
Analyse Des Réactions Chimiques
Hydroxymethylation and Cyclization Reactions
Formaldehyde (13C) reacts rapidly with nucleophilic amino acids and phenolic compounds, forming hydroxymethyl adducts and cyclized products:
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Cysteine : Forms a stable thiazolidine derivative (13C-labeled 1 ) via Schiff base formation .
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Tryptophan : Undergoes indole ring hydroxymethylation (21 ) followed by cyclization to 22 under acidic conditions .
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Resorcinol : Reacts with formaldehyde (13C) to form methylene bridges, observed via 13C-NMR chemical shifts at δ 59.3–67.1 ppm for hydroxymethyl groups .
Table 1: Key 13C-NMR Chemical Shifts in Resorcinol-Formaldehyde Reactions
Species | δ<sup>13</sup>C (ppm) | δ<sup>1</sup>H (ppm) |
---|---|---|
HO-CH<sub>2</sub>-OH | 82.5 | 4.01 |
HO-CH<sub>2</sub>-OCH<sub>3</sub> | 59.3 | 3.73 |
Methylene bridges | 64.7–67.1 | 3.77–3.91 |
Data derived from HSQC and 13C-NMR spectra . |
Crosslinking Reactions in Polymerization
Formaldehyde (13C) facilitates crosslinking in polymer systems, critical for adhesives and resins:
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Phenol-formaldehyde prepolymers : 13C-NMR reveals methylene ether (-CH<sub>2</sub>-O-CH<sub>2</sub>-) and methylene (-CH<sub>2</sub>-) bridges, with molecular weight distributions analyzed via gel permeation chromatography .
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Resorcinol-formaldehyde : Over 95% of formaldehyde binds within 1.7 hours, forming methylene linkages (40% yield at 8.3 hours) under alkaline conditions .
Table 2: Kinetics of Resorcinol-Formaldehyde Crosslinking
Time (h) | % Formaldehyde Bound | % Methylene Linkages |
---|---|---|
1.7 | 95 | 16 |
8.3 | 100 | 40 |
Reaction conditions: 353 K, pH 6.8 . |
Reaction Kinetics and Oligomerization
13C-NMR studies quantify formaldehyde (13C) oligomerization with water and isoprenol:
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Hydration equilibrium : In aqueous solutions, formaldehyde (13C) exists primarily as methylene glycol (HO-CH<sub>2</sub>-OH), with equilibrium constants K<sub>hyd</sub> = 1.1 × 10³ at 298 K .
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Isoprenol oligomerization : Rate constants for formaldehyde-isoprenol adduct formation range from 0.02–0.15 h⁻¹ at 282–333 K, pH 0.6–6.8 .
Table 3: Rate Constants for Formaldehyde (13C) Oligomerization
Temperature (K) | pH | k (h⁻¹) |
---|---|---|
282 | 6.8 | 0.02 |
333 | 0.6 | 0.15 |
Data from 13C-NMR kinetic modeling . |
Isotopic Labeling in Reaction Mechanisms
13C labeling enables tracking of formaldehyde’s role in biological systems:
Applications De Recherche Scientifique
Proteomics and Metabolic Studies
Formaldehyde (13C) as a Chemical Labeling Reagent
- Application : In mass spectrometry (MS) proteomics, formaldehyde (13C) is utilized as a chemical labeling reagent to enable differential isotopic labeling for relative protein quantification.
- Mechanism : The incorporation of 13C into proteins allows for the tracking of metabolic pathways and the quantification of protein expression levels under different conditions.
- Case Study : A study highlighted the effectiveness of using 13C-labeled formaldehyde in combination with isotopomers of formaldehyde/cyanoborohydride, demonstrating its utility in elucidating complex biological systems .
Application Area | Methodology | Key Findings |
---|---|---|
Proteomics | MS with 13C labeling | Enhanced quantification of protein expression levels |
Metabolic Studies | Pathway tracing | Insights into metabolic fluxes in cellular systems |
Organic Synthesis
Synthesis of Acrolein from Methanol and Ethanol
- Application : Formaldehyde (13C) plays a crucial role in the oxidative coupling of methanol and ethanol to synthesize acrolein, an important precursor in the production of various chemicals.
- Process Description : The reaction involves two steps—oxidation to formaldehyde followed by aldol condensation. The study focused on optimizing catalyst properties to enhance acrolein yield while minimizing carbon dioxide byproducts.
- Case Study : Research demonstrated that specific catalyst properties significantly influenced the selectivity towards acrolein production, emphasizing the importance of formaldehyde as an intermediate .
Reaction Step | Catalyst Type | Outcome |
---|---|---|
Oxidation | FeMoO x | Formation of formaldehyde |
Aldolization | Various oxides | High acrolein yield with controlled CO2 production |
Environmental Applications
Biodegradation of Formaldehyde
- Application : Formaldehyde (13C) is used to study biodegradation processes in environmental science, particularly in biofilters and biotrickling filters designed for treating formaldehyde emissions.
- Findings : Experiments revealed that the efficiency of formaldehyde elimination was influenced by the type of packing material used in filters. A biotrickling filter with lava rock achieved a maximum elimination capacity significantly higher than other materials tested.
- Case Study : The study indicated that the inlet concentration of methanol affected formaldehyde degradation rates, highlighting the need for optimized operational parameters in environmental treatment systems .
Filter Type | Packing Material | Max Elimination Capacity (g m^-3 h^-1) |
---|---|---|
Biotrickling Filter | Lava Rock | 180 |
Other Filters | Perlite | Lower efficiency |
Analytical Chemistry
NMR Spectroscopy Studies
- Application : Formaldehyde (13C) is extensively used in nuclear magnetic resonance (NMR) spectroscopy to study reaction kinetics and molecular interactions.
- Key Insights : Research utilizing 13C-NMR has provided valuable data on the kinetics of reactions involving formaldehyde, enhancing understanding of its behavior in various chemical environments.
- Case Study : A kinetic model developed from NMR data elucidated the interactions between formaldehyde, water, and isoprenol, offering insights into reaction mechanisms .
Study Focus | Analytical Technique | Key Findings |
---|---|---|
Reaction Kinetics | 13C-NMR | Detailed understanding of molecular interactions |
Mécanisme D'action
Formaldehyde-13C exerts its effects primarily through its reactivity as an aldehyde. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to crosslinking and stabilization of molecular structures. This property is particularly useful in the preservation of biological samples and the study of protein-DNA interactions .
Comparaison Avec Des Composés Similaires
Regular Formaldehyde (Unlabeled)
- Detection Limitations: Unlike ¹³C-labeled formaldehyde, unlabeled formaldehyde cannot be distinguished from endogenous carbon in NMR, limiting its utility in mechanistic studies.
- Reactivity: Both forms exhibit identical chemical reactivity, forming methylol adducts and cross-links with amino groups (e.g., lysine and arginine in gelatin) . However, ¹³C labeling allows real-time monitoring of intermediates like formaldehyde dimers (88.6 ppm) and methylol derivatives (74.4 ppm) .
- Applications : Unlabeled formaldehyde is widely used in industrial resins (e.g., urea-formaldehyde), whereas the ¹³C variant is reserved for advanced research requiring isotopic tracing .
Urea-Formaldehyde (UF) Resins
- Reaction Mechanism : UF resins form via methylolation of urea, producing methylol ureas and subsequent cross-links. Unlike gelatin systems, urea’s primary amines dominate the reaction, yielding dimethylene ether and methylene bridges .
- NMR Analysis : ¹³C NMR quantifies reacted formaldehyde in UF resins by distinguishing methylol (63–65 ppm), methylene (48–52 ppm), and ether linkages (70–75 ppm) . In contrast, gelatin systems prioritize lysine-arginine cross-links (70.7 ppm and 62.3 ppm) .
- Stability : UF resins emit formaldehyde under heat due to reversible methylene bond formation, a drawback mitigated by advanced curing methods .
Phenol-Formaldehyde (PF) Resins
- Structural Differences: PF resins form highly stable methylene and benzoxazine linkages. Unlike gelatin’s amino acid-specific reactions, PF systems involve electrophilic aromatic substitution, creating rigid 3D networks .
- Catalyst Effects: Metal catalysts (e.g., ZnO) alter cross-linking density in PF resins, whereas gelatin reactions are influenced by humidity and amino acid accessibility .
Resorcinol-Formaldehyde (RF) Resins
- Reactivity: RF resins exhibit faster curing due to resorcinol’s high reactivity. ¹³C NMR studies show rapid formation of methylene bridges (55–60 ppm), contrasting with gelatin’s delayed lysine-arginine cross-links (P signal at 62.3 ppm) .
Other ¹³C-Labeled Compounds
- Formic Acid-¹³C : Used in metabolic studies (e.g., tracing formate assimilation), it lacks cross-linking utility but shares ¹³C’s NMR advantages .
- ¹³C-Glucose : Tracks carbohydrate metabolism, unlike formaldehyde’s role in protein modification .
Data Tables
Table 1: NMR Chemical Shifts of Formaldehyde-Derived Products
Table 2: Reaction Conditions and Outcomes
Research Findings and Implications
- Gelatin Hardening : ¹³C-labeled formaldehyde reveals a two-step mechanism: rapid lysine methylolation followed by delayed arginine cross-linking . Humidity >60% RH maximizes cross-link density .
- Industrial Resins : UF resins emit formaldehyde under heat, whereas PF and RF resins offer superior stability .
- Biological Systems: Plants metabolize formaldehyde into sugars and amino acids, detectable via ¹³C NMR .
Activité Biologique
Formaldehyde, specifically the isotopically labeled variant formaldehyde (13C), has garnered attention in various fields of biological research due to its significant biological activity and implications for health. This article reviews the biological activity of formaldehyde (13C), focusing on its synthesis, metabolic pathways, toxicity, and potential carcinogenic effects, supported by relevant case studies and research findings.
Formaldehyde (HCHO) is a simple aldehyde that is widely used in industrial applications and biological research. The stable isotope carbon-13 (13C) is often utilized in studies to trace metabolic pathways and understand the compound's behavior in biological systems. The biological activity of formaldehyde is critical due to its role as a toxicant and potential carcinogen.
Synthesis of 13C-Enriched Compounds
Research has shown that 13C-enriched formaldehyde can be synthesized through various chemical reactions, including the formose reaction involving ammonia and glycolaldehyde. This process leads to the formation of amino acids with distinct isotopic signatures, which can provide insights into early biochemical processes on Earth .
Table 1: Synthesis Conditions for 13C-Enriched Amino Acids
Reaction Component | Temperature (°C) | Reaction Time (Days) | Resulting Amino Acid |
---|---|---|---|
Formaldehyde | 80 | 90 | β-Alanine |
Glycolaldehyde | 80 | 90 | Glycine |
Toxicity and Carcinogenicity
Formaldehyde has been extensively studied for its toxicological effects. In inhalation studies involving rodents, exposure to varying concentrations of formaldehyde resulted in significant pathological changes, particularly in nasal tissues. A notable finding was that rats exposed to high concentrations developed squamous cell carcinomas, highlighting formaldehyde's potential as a carcinogen .
Case Study: Inhalation Studies on Rodents
- Study Design : Rats were exposed to concentrations of 0, 2, 5.6, and 14.3 ppm formaldehyde.
- Findings :
- Increased incidence of nasal squamous cell carcinomas at higher exposure levels.
- Non-malignant lesions such as rhinitis and epithelial dysplasia were observed across all exposure groups.
This evidence supports the classification of formaldehyde as a human carcinogen based on its ability to induce cancerous changes in laboratory animals.
The mechanisms underlying formaldehyde's biological activity include its ability to form DNA adducts and induce cellular stress responses. Studies utilizing stable isotope labeling have demonstrated that formaldehyde can modify biomolecules through cross-linking reactions, which can disrupt normal cellular functions .
Table 2: Mechanisms of Formaldehyde-Induced Damage
Mechanism | Description |
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DNA Adduct Formation | Covalent binding to DNA leading to mutations |
Protein Cross-Linking | Disruption of protein function through cross-linking |
Cellular Stress Response | Activation of stress response pathways in cells |
Implications for Health
The implications of formaldehyde exposure are significant for occupational health, particularly for workers in industries where formaldehyde is prevalent. Epidemiological studies have linked formaldehyde exposure with increased risks of nasopharyngeal cancer among workers in manufacturing settings .
Q & A
Basic Research Questions
Q. Which amino acid residues in proteins are primarily targeted by ¹³C-formaldehyde during crosslinking, and how can these interactions be experimentally validated?
- Methodological Answer : ¹³C-formaldehyde predominantly reacts with lysine and arginine residues in proteins due to their nucleophilic terminal amino and guanidinyl groups, respectively. These reactions can be tracked using ¹³C NMR spectroscopy by monitoring characteristic chemical shifts:
- Lysine-methylol (N) : 74.4 ppm (transient intermediate).
- Arginine-methylol (O) : 70.7 ppm.
- Lysine-arginine crosslinks (P) : 62.3 ppm .
- Arginine-arginine crosslinks (T) : 60 ppm (observed in solid-state NMR under low humidity) .
- Experimental validation requires time-resolved ¹³C NMR in solution and solid states, with humidity-controlled drying to simulate industrial hardening conditions .
Q. How does humidity influence the kinetics of ¹³C-formaldehyde-mediated protein crosslinking?
- Methodological Answer : Humidity governs the availability of water molecules, which compete with crosslinking reactions. In high-humidity environments (>60% RH), formaldehyde forms hydrates (A: 84.9 ppm) and dihydrates (B: 88.6 ppm) , slowing crosslinking. Under low humidity , rapid dehydration shifts the equilibrium toward methylol intermediates (N, O) and crosslinks (P, T) . To quantify this, use solid-state ¹³C NMR with humidity-controlled chambers and monitor signal intensity changes at 62.3 ppm (P) and 60 ppm (T) over 24–144 hours .
Q. What are the critical NMR parameters for tracking formaldehyde reaction dynamics in real time?
- Methodological Answer : Key parameters include:
- Spectral resolution : Use high-field NMR (≥400 MHz) to resolve overlapping peaks (e.g., distinguish lysine-methylol at 74.4 ppm from arginine-methylol at 70.7 ppm).
- Acquisition time : Collect 512 scans per time point with a 90° pulse and 65.5k data points to balance sensitivity and temporal resolution .
- Quantitative analysis : Normalize peak intensities against internal standards (e.g., glycine Cα at 43 ppm in collagen) .
Advanced Research Questions
Q. How can discrepancies between solution-state and solid-state ¹³C NMR data in formaldehyde crosslinking studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Excess formaldehyde in solution : Solution-state experiments (e.g., 10 mm NMR tubes) retain unreacted formaldehyde, obscuring late-stage crosslinks. Solid-state NMR reflects "final" reaction states after drying .
- Signal broadening in solids : Dipolar couplings in solid-state NMR reduce resolution. Use cross-polarization magic-angle spinning (CP-MAS) and DEPT pulse sequences to enhance sensitivity for rigid crosslinks (e.g., T at 60 ppm) .
- Validation : Compare time-course data from both methods and correlate with FT-IR to confirm crosslink formation .
Q. What experimental controls are essential when using ¹³C-formaldehyde in isotopic (δ¹³C) studies to avoid preservative-induced artifacts?
- Methodological Answer : Formaldehyde preservation alters δ¹³C values in biological samples. To mitigate:
- Control groups : Include fresh-frozen samples and alternative preservatives (e.g., alcohol) for baseline δ¹³C measurements.
- Concentration limits : Use ≤0.005% formaldehyde (detectable via ¹³C NMR at 82.58 ppm) to minimize isotopic distortion .
- Statistical validation : Apply Student’s t-test to compare δ¹³C shifts between preserved and control samples (e.g., significant δ¹³C depletion observed in Plagioscion squamosissimus preserved in formaldehyde) .
Q. How can ¹³C-formaldehyde tracer studies be optimized for metabolic flux analysis in microbial systems?
- Methodological Answer :
- Isotopic steady state : Pre-incubate cells with ¹³C-formaldehyde (20% v/v) at target temperatures (e.g., 5°C for cold-adapted microbes) for ≥2 hours to achieve metabolic equilibrium .
- Dynamic labeling : Use pulse-chase experiments with rapid quenching (liquid N₂) to capture transient metabolites.
- Data interpretation : Combine ¹³C NMR (for pathway identification) and LC-MS (for quantitative flux analysis). For example, formaldehyde assimilation via the ribulose monophosphate pathway generates ¹³C-labeled glyceraldehyde-3-phosphate, detectable at 96.2 ppm .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the dominance of lysine vs. arginine residues in formaldehyde crosslinking?
- Resolution : Contradictions stem from differences in protein structure and reaction conditions :
- In gelatin (denatured collagen), lysine residues react first due to higher solvent accessibility, but arginine dominates in native collagen due to hydrogen-bond-stabilized transition states .
- Experimental reconciliation : Conduct comparative studies using mutant proteins (e.g., lysine-/arginine-deficient collagen) and quantify crosslinks via peak integration in ¹³C NMR spectra .
Propriétés
IUPAC Name |
(113C)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89277-65-6 | |
Record name | Formaldehyde-13C, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89277-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
31.019 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3228-27-1 | |
Record name | 3228-27-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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